Biotinyl-amyloid beta-protein (1-40) falls under the classification of peptides and specifically belongs to the category of neurotoxic proteins associated with neurodegenerative diseases. It is a key component in the formation of amyloid plaques, which are hallmarks of Alzheimer's disease.
The synthesis of biotinyl-amyloid beta-protein (1-40) typically involves solid-phase peptide synthesis techniques. The following steps outline a common method:
The molecular structure of biotinyl-amyloid beta-protein (1-40) consists of a linear sequence of 40 amino acids with a biotin molecule attached at one end. The sequence can be represented as follows:
The biotin moiety enhances solubility and provides a site for binding to streptavidin or avidin, which is crucial for various applications in research and diagnostics. The molecular weight of this compound is approximately 4,500 Da, depending on the specific modifications introduced during synthesis .
Biotinyl-amyloid beta-protein (1-40) can participate in several chemical reactions:
The mechanism of action for biotinyl-amyloid beta-protein (1-40) primarily revolves around its role in amyloid plaque formation in Alzheimer's disease. The peptide aggregates into oligomers and fibrils, which are toxic to neurons and disrupt cellular function.
Biotinyl-amyloid beta-protein (1-40) exhibits several notable physical and chemical properties:
These properties make it suitable for various experimental applications where aggregation behavior is studied .
Biotinyl-amyloid beta-protein (1-40) has several significant applications in scientific research:
Amyloid beta (Aβ) peptides are proteolytic fragments derived from the amyloid precursor protein, a transmembrane glycoprotein abundant in neuronal synapses. Sequential cleavage by β-secretase (beta-site amyloid precursor protein cleaving enzyme 1) and γ-secretase complexes generates Aβ peptides of varying lengths, predominantly the 40-amino acid isoform (Aβ(1-40)) and the more amyloidogenic 42-amino acid variant (Aβ(1-42)) [1] [4]. According to the amyloid cascade hypothesis, accumulation of Aβ peptides—particularly soluble oligomeric aggregates—triggers a neurodegenerative cascade in Alzheimer’s disease. This process involves synaptic dysfunction, neuroinflammation via microglial activation, hyperphosphorylation of tau protein into neurofibrillary tangles, oxidative stress, and eventual neuronal death [4] [5] [7].
While amyloid plaques—composed predominantly of fibrillar Aβ(1-42)—are histological hallmarks of Alzheimer’s disease, soluble Aβ oligomers exhibit higher neurotoxicity. These oligomers disrupt calcium homeostasis, impair mitochondrial function, and compromise neuronal membrane integrity by forming pore-like structures [6] [7]. Notably, cerebrovascular amyloid deposits in cerebral amyloid angiopathy primarily contain Aβ(1-40), implicating this isoform in vascular pathology [1] [4]. Genetic evidence underscores Aβ's central role: Autosomal-dominant mutations in amyloid precursor protein, presenilin 1, or presenilin 2 (components of γ-secretase) increase production of aggregation-prone Aβ(1-42), leading to early-onset Alzheimer’s disease [4] [7].
Table 1: Key Pathogenic Forms of Amyloid Beta in Alzheimer’s Disease Pathology
Aβ Species | Structural Characteristics | Pathological Role | Detection Method |
---|---|---|---|
Monomeric Aβ(1-40) | Random coil or α-helix; unstructured N-terminus | Physiological functions; low toxicity | Nuclear magnetic resonance |
Soluble Oligomers | Misfolded β-sheet structures; 2–20-mers | Synaptotoxicity; membrane pore formation; highest neurotoxicity | Immunoprecipitation/Western blot |
Fibrillar Aβ(1-42) | Cross-β-sheet; parallel β-strands via hydrogen bonding | Core component of neuritic plaques; induces inflammatory response | Electron microscopy |
Vascular Aβ(1-40) | Predominantly fibrillar | Cerebrovascular deposits; compromises blood-brain barrier | Histological staining |
Amyloid beta (1-40) constitutes approximately 80–90% of total Aβ peptides in human biological fluids under physiological conditions [2] [4]. Its primary structure begins with aspartate (Asp1) and ends with valine (Val40), with a central hydrophobic domain (residues 17–21: LVFFA) critical for self-aggregation [3] [6]. Unlike Aβ(1-42)—which adopts β-sheet structures rapidly due to hydrophobic C-terminal residues (Ile41-Ala42)—Aβ(1-40) exhibits slower aggregation kinetics and forms less stable oligomers [6] [7]. Solid-state nuclear magnetic resonance analyses reveal that Aβ(1-40) fibrils adopt a double-layered cross-β-sheet fold: Residues 12–24 and 30–40 form parallel β-strands connected by a bent structure at residues 25–29, stabilized by a salt bridge between aspartate 23 and lysine 28 [3] [6].
Functionally, Aβ(1-40) may serve physiological roles at nanomolar concentrations, including regulation of synaptic plasticity, cholesterol transport, and antioxidant activity through copper/zinc chelation [5] [7]. However, in Alzheimer’s disease, altered amyloid precursor protein processing shifts the amyloidogenic pathway toward increased Aβ(1-42)/Aβ(1-40) ratios. This imbalance promotes co-aggregation where Aβ(1-42) nucleates oligomers that incorporate Aβ(1-40), accelerating plaque formation [1] [6]. Despite its lower intrinsic amyloidogenicity, Aβ(1-40) predominates in cerebrovascular amyloid deposits, suggesting tissue-specific aggregation mechanisms. Its accumulation disrupts cerebral blood flow and contributes to blood-brain barrier leakage, linking it to vascular dementia comorbidities in Alzheimer’s disease [4] [7].
Biotinylation—the covalent attachment of biotin (vitamin B7) to proteins—confers unique advantages for tracing amyloid beta (1-40) in experimental systems. Biotin’s high affinity for streptavidin (Kd ≈ 10⁻¹⁵ M) enables robust detection and immobilization without significantly altering Aβ(1-40)’s biochemical properties. Biotin is typically conjugated to the N-terminus of Aβ(1-40) (Asp1) via a spacer arm, minimizing steric interference with aggregation-prone domains [8]. This modification retains the peptide’s capacity to form oligomers and fibrils, as confirmed by electron microscopy and Thioflavin T assays [8].
Table 2: Research Applications of Biotinyl-Amyloid Beta (1-40)
Application Domain | Methodology | Key Advantages |
---|---|---|
Receptor Binding Studies | Streptavidin pull-down assays with neuronal membranes | Isolates amyloid beta-protein interactomes; identifies binding partners (e.g., PrPᶜ, RAGE) |
Cellular Uptake Tracking | Fluorescent streptavidin probes post-incubation | Visualizes internalization kinetics in neuroblastoma cells or primary neurons |
Amyloid Aggregation Assays | Surface plasmon resonance with biotinylated fibrils | Quantifies real-time oligomerization on sensor chips |
Blood-Brain Barrier Transport | Perfusion models with capillary depletion analysis | Measures vector-mediated Aβ(1-40) transcytosis |
Immunotherapy Development | Biotin-streptavidin ELISA for antibody affinity testing | Screens monoclonal antibodies targeting soluble oligomers |
Biotinyl-Aβ(1-40) facilitates in vitro and ex vivo investigations into amyloid beta-protein trafficking, ligand-receptor interactions, and clearance mechanisms. For instance, studies using IMR-32 neuroblastoma cells demonstrated specific binding of biotinyl-Aβ(1-40) to cell membrane receptors, which could be competitively inhibited by unlabeled amyloid beta-protein [8]. Furthermore, biotinylation enables the assessment of anti-amyloid beta-protein antibodies' efficacy in displacing amyloid beta-protein from neuronal membranes, providing critical data for Alzheimer’s disease immunotherapy design [8]. In blood-brain barrier research, biotinyl-Aβ(1-40) conjugated to transferrin receptor antibodies showed enhanced brain uptake, illustrating its utility in developing amyloid beta-protein clearance strategies [8]. These applications underscore biotinyl-Aβ(1-40)’s indispensability in elucidating amyloid beta-protein’s pathobiology and advancing therapeutic discovery.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7